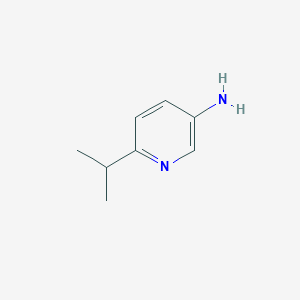

6-Isopropylpyridin-3-amine

Description

Contextualization within Aminopyridine Chemistry Research

Aminopyridines are derivatives of pyridine (B92270) that have been the subject of extensive research for decades due to their diverse biological activities. sciencepublishinggroup.com They exist as three primary isomers: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine. researchgate.net The unique structural properties of the aminopyridine ring allow for interactions with various enzymes and receptors, leading to a broad spectrum of pharmacological effects. rsc.org This has made them essential building blocks in the synthesis of new chemical entities with potential therapeutic applications. researchgate.net Research in this area is continually expanding, with a focus on developing novel synthesis methods to create aminopyridine derivatives with enhanced bioactivity and reduced toxicity. sciencepublishinggroup.comresearchgate.net

6-Isopropylpyridin-3-amine, a derivative of 3-aminopyridine, fits squarely within this research domain. Its structure, featuring an isopropyl group at the 6-position and an amino group at the 3-position of the pyridine ring, offers a unique combination of steric and electronic properties that can influence its chemical reactivity and biological interactions. lookchem.com The presence of the isopropyl group, in particular, may modulate the compound's lipophilicity and binding affinity to biological targets.

Overview of Related Pyridine Scaffold Research Trajectories

The pyridine scaffold is a privileged structure in medicinal chemistry, consistently found in a wide array of FDA-approved drugs. rsc.org Its nitrogen-bearing heterocyclic structure is a key component in pharmaceuticals with a broad range of therapeutic actions. rsc.org The versatility of the pyridine ring allows for extensive chemical modifications, enabling the fine-tuning of a compound's biological activity and pharmacokinetic properties.

Current research trajectories involving the pyridine scaffold are diverse and include:

Drug Discovery: Pyridine derivatives are actively being investigated for their potential as anticancer, antiviral, antibacterial, antifungal, anti-inflammatory, and neuroprotective agents. rsc.orgresearchgate.net

Catalysis: Pyridine-based ligands are crucial in the development of catalysts for various organic transformations.

Materials Science: These compounds are utilized in the creation of novel materials with specific optical and electronic properties. nih.gov

The exploration of substituted pyridines like this compound is a logical progression in this field, aiming to expand the chemical space and uncover new functionalities.

Identification of Current Research Gaps Pertaining to this compound

Despite the broad interest in aminopyridines and the pyridine scaffold, a survey of the scientific literature reveals significant research gaps specifically concerning this compound. While its synthesis and basic chemical properties are documented, there is a notable lack of in-depth studies on its biological activity and potential applications. vulcanchem.com

Key research gaps include:

Pharmacological Profiling: A comprehensive evaluation of the biological effects of this compound is largely absent.

Mechanism of Action: The specific molecular targets and pathways through which this compound might exert its effects remain unelucidated.

Synthetic Applications: While it is used as a building block, its full potential in the synthesis of more complex and potentially bioactive molecules has not been thoroughly explored. For instance, it is used in the preparation of quinolinonecarboxamides which act as modulators of ATP-binding cassette transporters. chemicalbook.com

The existing data on related aminopyridine structures suggest that this compound holds promise as a scaffold for the development of novel chemical entities. Filling these research gaps could lead to significant advancements in various scientific disciplines.

Below is a data table summarizing the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 405103-02-8 | lookchem.combldpharm.com |

| Molecular Formula | C8H12N2 | lookchem.combldpharm.com |

| Molecular Weight | 136.19 g/mol | lookchem.combldpharm.com |

| Boiling Point | 255.135 °C at 760 mmHg | lookchem.com |

| Flash Point | 131.787 °C | lookchem.com |

| Density | 1.009 g/cm³ | lookchem.com |

| pKa | 6.77±0.10 (Predicted) | lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

6-propan-2-ylpyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYGFISRAXLLACA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591292 | |

| Record name | 6-(Propan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405103-02-8 | |

| Record name | 6-(Propan-2-yl)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(propan-2-yl)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Reactivity of 6 Isopropylpyridin 3 Amine

Established Synthetic Routes for 6-Isopropylpyridin-3-amine

The synthesis of substituted pyridines like this compound can be approached through various methodologies, ranging from classical multi-step sequences to more modern and efficient one-pot and catalytic strategies.

Multi-step synthesis provides a traditional and reliable route to complex molecules by building the target structure sequentially. For this compound, a plausible multi-step approach could involve the construction of the pyridine (B92270) ring first, followed by the introduction or modification of the functional groups. One hypothetical pathway could start from a pre-existing pyridine ring, introducing the isopropyl and amino groups in separate, sequential steps. For instance, a synthesis could involve the nitration of an isopropyl-substituted pyridine followed by the reduction of the nitro group to an amine. A patent for a similar compound, 2-isopropyl-3-amino-4-methylpyridine, describes a multi-step process beginning with ethyl isobutyrate and proceeding through condensation, cyclization, hydrolysis, and Hofmann degradation steps patsnap.com. Such established routes for analogous structures highlight the feasibility of multi-step syntheses for this class of compounds.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and shorter reaction times by combining multiple reaction steps in a single flask without isolating intermediates. The synthesis of polysubstituted pyridines is well-suited to one-pot methodologies, often involving multi-component reactions. core.ac.uknih.gov For example, the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an alkynone, could be adapted to produce this compound by carefully selecting the appropriate starting materials. core.ac.uk Microwave-assisted one-pot syntheses have also proven effective for rapidly generating libraries of substituted 2-amino-3-cyanopyridines, which could potentially be converted to the target compound. core.ac.uk These protocols streamline the synthetic process, making it a more attractive option for rapid compound generation.

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions with high efficiency and selectivity under mild conditions. The synthesis of pyridine derivatives can benefit from various catalytic systems. For instance, transition metal catalysts are often employed in cross-coupling reactions to introduce alkyl groups like isopropyl onto the pyridine ring. Similarly, catalytic amination reactions can be used to install the amino group. The development of novel nano-magnetic metal-organic frameworks has been shown to effectively catalyze the synthesis of complex pyridine-containing structures like pyrazolo[3,4-b]pyridines under solvent-free conditions. nih.gov Furthermore, copper-based zeolite catalysts have been successfully used in the liquid-phase synthesis of niacin (a pyridine derivative) from 3-methyl-pyridine, demonstrating the potential for heterogeneous catalysis in modifying pyridine rings under green conditions. oaepublish.com

The principles of green chemistry are increasingly important in the design of synthetic routes to minimize environmental impact. rsc.org For the synthesis of this compound, this involves assessing metrics such as atom economy, E-factor, and the use of renewable resources. rsc.org Sustainable approaches would favor catalytic methods over stoichiometric ones, utilize environmentally benign solvents, and aim for energy efficiency, for example, through microwave-assisted reactions. core.ac.uk The goal is to develop synthetic pathways that are not only efficient but also environmentally responsible, a key consideration for the large-scale production of chemical intermediates.

Functionalization and Derivatization Strategies for this compound

The presence of a primary amino group and an activated pyridine ring allows for a wide range of functionalization and derivatization reactions, making this compound a versatile synthetic intermediate.

Derivatization is a technique that transforms a chemical compound into a product of similar structure, known as a derivative. researchgate.net This is often done to enhance detectability for analytical purposes. For primary amines like this compound, derivatization can be achieved using various reagents to introduce chromophoric or fluorophoric groups, facilitating analysis by HPLC or other methods. researchgate.netnih.gov Reagents such as 9-fluorenylmethyl chloroformate (FMOC), o-phthaldialdehyde, and 4-hydroxy-3-methoxycinnamaldehyde (B191438) form stable derivatives with primary amines, improving sensitivity and specificity in analytical assays. researchgate.netnih.gov

| Reagent Class | Example Reagent | Purpose of Derivatization | Analytical Method |

|---|---|---|---|

| Chloroformates | 9-fluorenylmethyl chloroformate (FMOC) | Introduce a fluorophore | HPLC with Fluorescence Detection |

| Aldehydes | o-Phthaldialdehyde (OPA) | Form a fluorescent isoindole product | HPLC with Fluorescence Detection |

| Cinnamaldehydes | 4-hydroxy-3-methoxycinnamaldehyde (CA) | Improve sensitivity and specificity | MALDI Imaging Mass Spectrometry |

| Sulfonyl Chlorides | para-Toluene sulfonyl chloride (PTSC) | Introduce a chromophore | Chiral HPLC with UV Detection |

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for functionalizing aromatic rings. wikipedia.orgmasterorganicchemistry.com The pyridine ring is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. libretexts.org This deactivation is exacerbated in acidic media, as the nitrogen becomes protonated. libretexts.orgrsc.org Consequently, electrophilic substitution on pyridine, when it occurs, typically directs incoming electrophiles to the 3-position (meta to the nitrogen). libretexts.org

In the case of this compound, the outcome of an SEAr reaction is determined by the combined directing effects of the three substituents: the ring nitrogen, the amino group at C3, and the isopropyl group at C6.

Pyridine Nitrogen: Strongly deactivating, particularly at the C2, C4, and C6 positions.

Amino Group (-NH₂ at C3): A strongly activating, ortho-, para-director. It directs incoming electrophiles to the C2 and C4 positions.

Isopropyl Group (-CH(CH₃)₂ at C6): A weakly activating, ortho-, para-director. It directs incoming electrophiles to the C5 position.

| Position on Ring | Influence of Pyridine Nitrogen | Influence of Amino Group (at C3) | Influence of Isopropyl Group (at C6) | Predicted Reactivity |

|---|---|---|---|---|

| C2 | Deactivated | Strongly Activated (ortho) | - | Favored |

| C4 | Deactivated | Strongly Activated (ortho) | - | Favored |

| C5 | - | - | Activated (ortho) | Possible |

Nucleophilic Substitution Reactions at the Amine Moiety

The primary amine group of this compound serves as a potent nucleophile, readily participating in substitution reactions to form a variety of nitrogen-substituted derivatives. The lone pair of electrons on the nitrogen atom allows it to attack electrophilic centers, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.

Amines can be synthesized through nucleophilic substitution, where an alkyl halide is treated with a suitable nucleophile to replace the halide with an amino group libretexts.org. While ammonia (B1221849) can be used as the nucleophile, its basicity can lead to challenges. Half of the ammonia may act as a base, necessitating the use of a two-fold excess relative to the alkyl halide libretexts.org. A more significant issue is over-alkylation. The primary amine product is itself nucleophilic and can react with additional alkyl halide, leading to a mixture of primary, secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts libretexts.org.

A common strategy to achieve controlled monosubstitution is the Gabriel synthesis, which utilizes a phthalimide (B116566) ion as the nucleophile. The phthalimide anion is a stable, non-basic nucleophile that reacts with alkyl halides. Subsequent hydrolysis or hydrazinolysis cleaves the phthalimide group to yield the desired primary amine libretexts.org.

The nucleophilicity of amines generally follows the trend of secondary amines being more nucleophilic than primary amines, which are more nucleophilic than ammonia. This trend correlates with basicity masterorganicchemistry.com. However, bulky amines can be less nucleophilic than expected due to steric hindrance masterorganicchemistry.com.

Table 1: Examples of Nucleophilic Substitution Reactions at the Amine Moiety

| Electrophile | Reagent/Conditions | Product Type |

|---|---|---|

| Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., DMF) | Secondary or Tertiary Amine |

| Acyl Chloride (RCOCl) | Base (e.g., Pyridine, Et₃N) | Amide |

Transformations Involving the Isopropyl Side Chain

The isopropyl group at the 6-position of the pyridine ring also offers a site for chemical modification, although it is generally less reactive than the amine moiety. The reactivity of alkyl side chains on pyridine rings is influenced by the electron-withdrawing nature of the nitrogen atom, which can increase the acidity of protons on the carbon adjacent to the ring (the "benzylic" position) pearson.com. This facilitates deprotonation and subsequent reactions. While the isopropyl group has only one such proton, its reactions can be explored under specific conditions.

Potential transformations include oxidation reactions, which could convert the isopropyl group into a hydroxyl or carbonyl functionality, or halogenation reactions under free-radical conditions.

Cross-Coupling Methodologies for Extended Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, and they are widely used in the synthesis of complex molecules, including pharmaceuticals mdpi.comresearchgate.net. This compound and its derivatives are excellent substrates for these reactions, allowing for the introduction of a wide array of substituents onto the pyridine core.

Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base mdpi.comnih.gov. For example, a halogenated derivative of this compound could be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. The optimization of these reactions often involves screening different palladium catalysts, ligands, and bases to maximize yield and minimize impurities mdpi.com.

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine mdpi.comorganic-chemistry.org. This method is invaluable for synthesizing N-aryl derivatives. The reaction can be used to couple this compound with various aryl or heteroaryl halides. The development of specialized phosphine (B1218219) ligands has greatly expanded the scope of this reaction, allowing for the coupling of even challenging substrates researchgate.netrsc.org.

Table 2: Common Cross-Coupling Reactions for this compound Derivatives

| Reaction Name | Coupling Partners | Bond Formed | Catalyst/Ligand Example |

|---|---|---|---|

| Suzuki-Miyaura | Halogenated Pyridine + Boronic Acid | C-C | Pd(PPh₃)₄, SPhos |

| Buchwald-Hartwig | Pyridine + Aryl Halide | C-N | Pd₂(dba)₃, BINAP |

| Sonogashira | Halogenated Pyridine + Terminal Alkyne | C-C (sp²-sp) | Pd/Cu system |

These cross-coupling methodologies provide a modular approach to synthesize a diverse library of compounds based on the this compound scaffold.

Mechanistic Investigations of this compound Reactions

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product outcomes. For this compound, mechanistic studies focus on elucidating reaction pathways, identifying key intermediates, and analyzing the energetic profiles of these transformations.

Reaction Pathway Elucidation and Intermediates Characterization

The synthesis of substituted pyridines can proceed through various pathways. One proposed mechanism involves a cascade reaction that includes a copper-catalyzed C-N cross-coupling, followed by an electrocyclization of a 3-azatriene intermediate, and subsequent air oxidation to form the pyridine ring nih.gov. Another pathway for pyridine synthesis involves the Michael addition of an enamine to an intermediate, followed by cyclization and oxidation of a dihydropyridine (B1217469) intermediate mdpi.com.

In cross-coupling reactions like the Buchwald-Hartwig amination, the catalytic cycle typically involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide.

Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base.

Reductive Elimination: The C-N bond is formed, yielding the product and regenerating the palladium(0) catalyst.

Characterization of intermediates in these reactions can be achieved through spectroscopic techniques (NMR, IR) and, in some cases, X-ray crystallography.

Transition State Analysis in this compound Transformations

Computational chemistry plays a vital role in understanding the transition states of reactions involving aminopyridines. Density Functional Theory (DFT) calculations are frequently used to model reaction pathways and determine the geometries and energies of transition states mdpi.com. These studies can provide insights into the factors that control reactivity and selectivity. For instance, computational studies on amine N-oxides have been used to calculate N-O bond dissociation energies and compare them with experimental data mdpi.comresearchgate.net. Similar computational approaches can be applied to investigate the transition states in nucleophilic substitution or cross-coupling reactions of this compound.

Normal coordinate analysis has been used to study the vibrational spectra of 4-aminopyridine, providing insights into the effects of substituents on the pyridine ring, which is relevant for understanding its complexes and transition states in reactions researchgate.net.

Kinetic and Thermodynamic Studies of Reaction Processes

Kinetic studies are essential for determining the rates of chemical reactions and understanding how those rates are affected by factors such as concentration, temperature, and catalysts. For reactions involving amines, techniques like the stopped-flow method can be used to measure pseudo-first-order rate constants bohrium.com. These studies help in elucidating reaction mechanisms, such as the zwitterion mechanism in the reaction of amines with CO₂ bohrium.com.

Thermodynamic studies provide information about the energy changes that occur during a reaction, including enthalpy and entropy. Computational studies can provide valuable thermochemical data, such as bond dissociation enthalpies, which are crucial for understanding the stability of molecules and intermediates mdpi.comresearchgate.net.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ammonia |

Advanced Synthesis Technologies for this compound Production

Recent advancements in chemical synthesis offer promising avenues for the efficient and scalable production of functionalized heterocyclic compounds like this compound. Flow chemistry and photoredox catalysis, in particular, present significant advantages over traditional batch processing.

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream, offers enhanced control over reaction parameters, improved safety, and potential for automation and scalability. While specific flow synthesis protocols for this compound are not extensively documented, methodologies developed for other aminopyridines can be adapted.

A plausible flow synthesis approach could involve the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 3-halo-6-isopropylpyridine, with an amino source. In a continuous-flow setup, the reagents would be pumped and mixed at controlled rates and temperatures within a microreactor or a packed-bed reactor. This method allows for precise control of residence time and reaction temperature, which can significantly improve reaction yields and minimize the formation of byproducts.

For instance, the amination of chloropyridines has been successfully demonstrated in flow reactors, achieving high yields in short reaction times at elevated temperatures, conditions that are often challenging to manage in batch synthesis. A similar strategy could be envisioned for the synthesis of this compound.

Table 1: Hypothetical Flow Synthesis of this compound via SNAr

| Entry | Precursor | Amine Source | Catalyst | Residence Time (min) | Temperature (°C) | Yield (%) |

| 1 | 3-Chloro-6-isopropylpyridine | Ammonia | None | 10 | 250 | >90 |

| 2 | 3-Bromo-6-isopropylpyridine | Ammonia | Pd(dba)₂/RuPhos | 15 | 150 | 85 |

Note: The data in this table is illustrative and based on analogous reactions reported for other aminopyridines in flow chemistry literature.

The use of packed-bed reactors containing immobilized catalysts or reagents can further enhance the efficiency and sustainability of the process by simplifying purification and enabling catalyst recycling.

Photoredox catalysis utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild conditions. While direct photoredox C-H amination of an isopropylpyridine precursor to generate this compound is a challenging transformation, related photoredox-catalyzed methods for C-N bond formation could be adapted.

One potential strategy involves the photoredox-catalyzed cross-coupling of an amine with a suitably functionalized pyridine derivative. For example, a reaction between a protected amine and a halopyridine could be facilitated by a photoredox catalyst in the presence of a base and a hydrogen atom transfer (HAT) catalyst.

Recent research has demonstrated the utility of dual phosphine and photoredox catalysis for the formation of N-centered radicals from primary sulfonamides, which can then undergo hydroamination with olefins. While not a direct route to this compound, this highlights the potential of photoredox catalysis to activate amines for novel bond formations.

A hypothetical photoredox-catalyzed synthesis of this compound could involve the coupling of 3-halopyridine with an isopropyl source, followed by a subsequent amination step, or a direct C-H amination of 2-isopropylpyridine, although the latter would likely face challenges with regioselectivity.

Table 2: Representative Photoredox-Catalyzed Amination Reactions

| Entry | Aryl Halide | Amine | Photocatalyst | Base | Solvent | Yield (%) |

| 1 | 4-Bromotoluene | Aniline | Ir(ppy)₃ | Cs₂CO₃ | DMSO | 92 |

| 2 | 3-Bromopyridine | Morpholine | Ru(bpy)₃Cl₂ | K₂CO₃ | Acetonitrile | 85 |

Note: This table presents data from known photoredox amination reactions of aryl halides to illustrate the potential of this methodology. Specific conditions for this compound would require experimental optimization.

The mild reaction conditions and high functional group tolerance of photoredox catalysis make it an attractive area for future research in the synthesis of complex aminopyridines.

Chemical Reactivity of this compound

The chemical reactivity of this compound is dictated by the interplay of the electron-donating amino group and the electron-withdrawing pyridine ring, as well as the steric bulk of the isopropyl group.

The pyridine ring is generally considered electron-deficient and is susceptible to nucleophilic attack, particularly at the 2- and 4-positions. However, the presence of the strongly electron-donating amino group at the 3-position increases the electron density of the ring, making it more susceptible to electrophilic substitution than pyridine itself.

Electrophilic Aromatic Substitution: The amino group directs electrophiles primarily to the ortho and para positions. In the case of this compound, the 2- and 4-positions are ortho and para to the amino group, respectively. Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation are expected to occur at these positions. The steric hindrance from the adjacent isopropyl group at the 6-position may influence the regioselectivity, potentially favoring substitution at the 4-position.

Nucleophilic Substitution: The pyridine ring can undergo nucleophilic aromatic substitution if a good leaving group is present at the 2-, 4-, or 6-positions. For this compound itself, direct nucleophilic substitution on the ring is unlikely without activation.

Palladium-Catalyzed Cross-Coupling Reactions: The amino group can participate in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form more complex diaryl or alkylaryl amines. Furthermore, if the pyridine ring is functionalized with a halide, it can undergo a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. For example, a bromo-substituted derivative of this compound could be coupled with a boronic acid to introduce a new aryl or alkyl group.

Advanced Spectroscopic and Structural Analysis in Research of 6 Isopropylpyridin 3 Amine

Vibrational Spectroscopy for Molecular Conformation and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for elucidating the molecular structure of 6-isopropylpyridin-3-amine. By analyzing the vibrational modes of the molecule, researchers can confirm its functional groups and understand the conformational arrangement of the isopropyl and amine substituents on the pyridine (B92270) ring.

In substituted pyridines, the C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region. jocpr.com For aromatic amines, the N-H stretching vibrations of the primary amine group are expected in the 3000-3500 cm⁻¹ range. core.ac.uk The presence of the isopropyl group would be confirmed by its characteristic C-H stretching and bending vibrations. Furthermore, the pyridine ring itself has distinct breathing and deformation modes. For instance, the ring breathing mode in similar pyridine derivatives has been assigned at wavenumbers around 970-994 cm⁻¹. asianpubs.org

Intermolecular interactions, particularly hydrogen bonding involving the amine group and the pyridine nitrogen, can be studied by analyzing shifts in the vibrational frequencies. For example, studies on aminopyridines have shown that hydrogen bonding can be identified through shifts in the N-H and C=N stretching frequencies. nih.govresearchgate.net Density Functional Theory (DFT) calculations are often employed alongside experimental spectra to provide a more detailed assignment of the vibrational modes and to model intermolecular interactions. core.ac.ukresearchgate.netmdpi.com These computational methods can help predict the vibrational wavenumbers, infrared intensities, and Raman activities, which can then be compared with experimental data for a comprehensive analysis. core.ac.uk

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) |

| N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | 3300 - 3500 |

| C-H Aromatic Stretch | Pyridine Ring | 3000 - 3100 |

| C-H Aliphatic Stretch | Isopropyl Group | 2850 - 2970 |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 |

| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1590 - 1650 |

| C-H Bending | Isopropyl Group | 1370 - 1470 |

| Ring Breathing | Pyridine Ring | ~990 |

This table is predictive and based on characteristic frequencies of similar functional groups and substituted pyridines.

Nuclear Magnetic Resonance Spectroscopy for Structural Dynamics and Isomeric Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the substitution pattern.

In the ¹H NMR spectrum, the protons on the pyridine ring would appear as distinct doublets or multiplets in the aromatic region (typically δ 7.0–8.5 ppm). The methine proton of the isopropyl group would likely appear as a septet, while the methyl protons would be a doublet due to coupling with the methine proton. The chemical shift of the amine protons can vary and may appear as a broad singlet.

The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbons of the pyridine ring would resonate in the δ 120–150 ppm range, with the carbon attached to the nitrogen atom appearing at a lower field. The carbons of the isopropyl group would have characteristic shifts in the aliphatic region.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine CH (various positions) | 7.0 - 8.5 | 120 - 150 |

| Isopropyl CH | Multiplet (septet) | ~30 - 40 |

| Isopropyl CH₃ | Doublet | ~20 - 25 |

| Amine NH₂ | Broad singlet | - |

Note: These are predicted chemical shift ranges and can be influenced by solvent and other experimental conditions.

X-ray Crystallography for Solid-State Structure and Crystal Engineering of this compound Derivatives

The principles of crystal engineering could be applied to design novel co-crystals or salts of this compound with other molecules. By introducing co-formers with complementary functional groups (e.g., carboxylic acids), it is possible to create new solid-state forms with tailored properties. Studies on related aminopyridine systems have demonstrated the formation of predictable hydrogen-bonded networks. mdpi.com

Mass Spectrometry for Reaction Monitoring and Complex Characterization

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. Under typical electron ionization (EI) or electrospray ionization (ESI) conditions, the molecule would produce a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺, respectively. For this compound (C₈H₁₂N₂), the expected exact mass would confirm its molecular formula.

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, further confirming the elemental composition and distinguishing it from other potential isomers. The fragmentation pattern observed in the mass spectrum can also offer structural information. For instance, a common fragmentation pathway for isopropyl-substituted aromatic compounds is the loss of a methyl group (a loss of 15 Da) to form a stable secondary carbocation.

In a research context, MS is invaluable for monitoring the progress of chemical reactions involving this compound. For example, when it is used as a reactant or a building block in a synthesis, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track its consumption and the formation of products over time. This is essential for optimizing reaction conditions and identifying potential byproducts. Furthermore, MS is used to characterize metal complexes or other supramolecular assemblies where this compound acts as a ligand.

Theoretical and Computational Investigations of 6 Isopropylpyridin 3 Amine

Molecular Modeling and Dynamics Simulations

Molecular modeling and simulations are used to study the physical movements and conformational flexibility of atoms and molecules over time. These techniques provide a dynamic picture of molecular behavior.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 6-Isopropylpyridin-3-amine, the primary source of conformational flexibility is the rotation of the isopropyl group relative to the pyridine (B92270) ring.

By systematically rotating the C-C bond connecting the isopropyl group to the ring and calculating the potential energy at each step, an energy landscape can be generated. This landscape reveals the most stable, low-energy conformations (energy minima) and the energy barriers to rotation (transition states). This information is vital for understanding how the molecule's shape influences its interactions with other molecules.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. semanticscholar.orgnih.gov This method is extensively used in drug discovery to predict the binding mode and affinity of a small molecule to a biological target. mdpi.com

In a typical docking study involving this compound:

A three-dimensional structure of the target protein is obtained from a database like the Protein Data Bank.

The structure of this compound is optimized to its lowest energy conformation.

A docking algorithm systematically samples different orientations and conformations of the ligand within the protein's binding site.

The resulting poses are scored based on binding energy, which estimates the binding affinity. Lower binding energies typically indicate a more stable interaction.

The analysis of the best-docked poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, that stabilize the ligand-receptor complex. semanticscholar.org

Table 3: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interactions |

|---|---|---|---|

| Kinase A | -7.5 | Tyr123, Leu45 | Hydrogen Bond, Hydrophobic |

| Protease B | -6.8 | Asp89, Val102 | Hydrogen Bond, van der Waals |

Note: This table presents hypothetical data to illustrate the typical output of a molecular docking study.

Dynamics of this compound in Solution and Biological Environments

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not extensively documented in publicly available literature, the behavior of this molecule in various environments can be inferred from computational studies on related aminopyridine and substituted pyridine derivatives. nih.govjchemlett.com MD simulations are powerful computational tools used to understand the dynamic movements and interactions of molecules over time at an atomic level. mdpi.comyoutube.com

For a molecule like this compound, MD simulations in an aqueous solution would likely reveal key information about its solvation shell, including the number and orientation of water molecules that form hydrogen bonds with the amine group and the pyridine nitrogen. The hydrophobic isopropyl group would also influence the local water structure, potentially leading to hydrophobic collapse or aggregation in concentrated solutions.

Prediction of Reactivity and Selectivity

Computational chemistry provides a powerful framework for predicting the reactivity and selectivity of molecules like this compound. Through methods such as Density Functional Theory (DFT), it is possible to calculate various molecular properties that correlate with experimental observations of chemical behavior. nih.govresearchgate.net

Nucleophilicity and Electrophilicity Indices of the Pyridine and Amine Moieties

The reactivity of this compound is largely governed by the nucleophilic character of the amine group and the pyridine ring nitrogen, as well as the electrophilic character of the pyridine ring carbons. Nucleophilicity and electrophilicity can be quantified using various indices derived from DFT calculations, such as frontier molecular orbital energies (HOMO and LUMO), conceptual DFT quantities like chemical potential, hardness, and the electrophilicity index (ω). ias.ac.in

Table 1: Predicted Reactivity Indices for this compound based on Analogous Compounds

| Moiety | Predicted Dominant Character | Key Influencing Factors |

|---|---|---|

| Amine Nitrogen | Strong Nucleophile | Lone pair availability, electron-donating nature |

| Pyridine Nitrogen | Nucleophile | Lone pair availability, aromatic system |

This table is illustrative and based on general principles of organic chemistry and computational studies on related molecules.

Regioselectivity and Stereoselectivity Predictions for Chemical Transformations

Computational modeling is instrumental in predicting the regioselectivity of chemical reactions involving substituted pyridines. nih.govnih.gov For electrophilic aromatic substitution reactions, the positions on the pyridine ring that are most susceptible to attack can be predicted by calculating the distribution of electron density and the energies of the sigma complexes (Wheland intermediates). The electron-donating amine and isopropyl groups are expected to direct electrophiles to the ortho and para positions relative to the amine group.

In the case of nucleophilic aromatic substitution, the regioselectivity would be dictated by the positions that can best stabilize the negative charge of the Meisenheimer complex. Computational studies can map out the reaction pathways and transition state energies for different potential outcomes, thereby predicting the major product. nih.govresearchgate.net

Stereoselectivity predictions become relevant if this compound or its derivatives undergo reactions that create chiral centers. While the parent molecule is achiral, reactions at a prochiral center or with a chiral reagent could lead to stereoisomers. Computational methods can be employed to model the transition states of such reactions, and the energy differences between diastereomeric transition states can be used to predict the stereochemical outcome. nih.gov

Cheminformatics and Machine Learning Approaches in this compound Research

Cheminformatics and machine learning are increasingly being used to analyze large datasets of chemical compounds and predict their properties and activities. researchgate.netarxiv.org While specific studies focusing solely on this compound using these approaches are not prevalent, the methodologies have been widely applied to libraries of pyridine derivatives for various purposes, including drug discovery and materials science. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies, a key area of cheminformatics, have been successfully applied to series of aminopyridine derivatives to build predictive models for their biological activities. nih.gov These models use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to establish a mathematical relationship with an observed activity, such as enzyme inhibition. Such a model could be used to predict the biological activity of this compound if it falls within the chemical space of the training set.

Machine learning algorithms, such as neural networks and support vector machines, can be trained on large datasets of chemical reactions to predict the outcomes of new reactions, including identifying the major products and predicting reaction yields. acs.orgnips.cc These models can learn complex patterns in reactivity that are not immediately obvious from simple electronic and steric considerations. nih.govnih.govbohrium.com A machine learning model trained on a diverse set of pyridine reactions could potentially predict the reactivity of this compound with various reagents.

Table 2: Potential Applications of Cheminformatics and Machine Learning in the Study of this compound

| Application Area | Methodology | Predicted Outcome |

|---|---|---|

| Biological Activity Prediction | QSAR, Machine Learning | Prediction of enzyme inhibitory activity, toxicity, etc. |

| Reactivity Prediction | Machine Learning | Prediction of reaction products and yields |

This table outlines potential applications based on established methodologies in the field.

Biological and Pharmacological Research on 6 Isopropylpyridin 3 Amine and Its Derivatives

Investigation of Receptor Modulation and Enzyme Inhibition

Derivatives of the aminopyridine and related aminopyrimidine scaffolds have been identified as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), a family of receptor tyrosine kinases whose aberrant activation is linked to cancer development. nih.gov A novel series of aminotrimethylpyridinol and aminodimethylpyrimidinol derivatives were designed and synthesized as specific FGFR4 inhibitors. nih.gov Within this series, compound 6O demonstrated highly selective and potent inhibitory activity against FGFR4, exhibiting at least an 8-fold higher selectivity for FGFR4 compared to the control compound BLU9931 . nih.gov

In another study focusing on FGFR3, a known therapeutic target in bladder cancer, pyrimidine derivatives were optimized from a previously reported lead compound. nih.govnoaa.gov This optimization led to the discovery of compound 20b , which showed enhanced FGFR3 inhibitory activity and increased systemic exposure. nih.gov Further research into fused heterocyclic systems produced imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives, which act as selective inhibitors of FGFR1-4. nih.gov Among these, compound 7n was identified as the most potent, with IC50 values of 8 nM for FGFR1, 4 nM for FGFR2, and 3.8 nM for FGFR4. nih.gov

| Compound | Target | Activity (IC50) | Selectivity Notes |

|---|---|---|---|

| Compound 7n | FGFR1 | 8 nM | Potent inhibitor of FGFR1, 2, and 4 nih.gov |

| Compound 7n | FGFR2 | 4 nM | Potent inhibitor of FGFR1, 2, and 4 nih.gov |

| Compound 7n | FGFR4 | 3.8 nM | Potent inhibitor of FGFR1, 2, and 4 nih.gov |

| Compound 6O | FGFR4 | Potent | Highly selective over FGFR1-3; >8x more selective than BLU9931 nih.gov |

| Compound 20b | FGFR3 | Potent | Enhanced FGFR3 inhibitory activity compared to lead compound 1 nih.govnoaa.gov |

The pyridine scaffold is a key structural motif in the development of modulators for the metabotropic glutamate receptor 5 (mGlu5), a target for central nervous system disorders. A novel series of selective negative allosteric modulators (NAMs) for mGlu5 was discovered based on an isothiazole scaffold, with one compound, (1R,2R)-N-(4-(6-isopropylpyridin-2-yl)-3-(2-methyl-2H-indazol-5-yl)isothiazol-5-yl)-2-methylcyclopropanecarboxamide (24) , demonstrating potent and long-lasting receptor occupancy after oral dosing. researchgate.net This highlights the direct use of the 6-isopropylpyridin moiety in successful mGlu5 NAMs.

The broader class of pyridine-containing compounds has yielded numerous mGlu5 modulators. MPEP (2-methyl-6-(phenylethynyl)-pyridine) is a widely studied, potent, and selective noncompetitive mGlu5 receptor antagonist. researchgate.netacs.org However, MPEP has some limitations, which prompted the development of analogues like 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]- pyridine (MTEP) , which is a highly selective mGlu5 antagonist that is five times more potent than MPEP in certain anxiety models. acs.org

Research has also identified diverse pyridine-based scaffolds that act as both positive and negative allosteric modulators (PAMs and NAMs). nih.gov For instance, VU0285683 (3-Fluoro-5-(3-(pyridine-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile) was developed as a novel mGlu5 NAM with high affinity for the MPEP binding site. nih.gov In contrast, researchers exploring 1H-pyrazolo[3,4-b]pyridines identified compound 2 as a novel chemotype with submicromolar mGlu5 PAM activity, devoid of inherent agonist effects. nih.gov Subsequent work on this scaffold led to 1H-Pyrazolo[3,4-b]pyridine 31 , a potent mGlu5 PAM with a low fold-shift and no inherent agonist activity. nih.gov

| Compound | Core Scaffold | Modulation Type | Key Findings |

|---|---|---|---|

| Compound 24 | Isothiazole / 6-Isopropylpyridine | NAM | Demonstrated long-lasting mGlu5 receptor occupancy in vivo researchgate.net |

| MPEP | Pyridine | NAM | Potent, selective, noncompetitive mGlu5 antagonist researchgate.netacs.org |

| MTEP | Pyridine-Thiazole | NAM | 5-fold more potent than MPEP in a rat model of anxiety acs.org |

| VU0285683 | Pyridine-Oxadiazole | NAM | High affinity for the MPEP binding site nih.gov |

| 1H-Pyrazolo[3,4-b]pyridine 31 | 1H-Pyrazolo[3,4-b]pyridine | PAM | Potent mGlu5 PAM with no inherent agonist activity nih.gov |

Derivatives incorporating an isopropylpyridine structure have been successfully developed as potent dual antagonists of adenosine A1 and A2A receptors, which are promising targets for neurodegenerative conditions like Parkinson's disease. nih.gov A notable example is ASP5854 (5-[5-amino-3-(4-fluorophenyl) pyrazin-2-yl]-1-isopropylpyridine-2(1H)-one) , a novel, orally active dual A1/A2A antagonist. nih.gov ASP5854 demonstrated high binding affinities for human A1 and A2A receptors with Ki values of 9.03 nM and 1.76 nM, respectively. nih.gov This dual antagonism is believed to contribute to both motor improvement (via A2A) and cognitive enhancement (via A1). nih.gov

Inspired by the structures of ASP5854 and another A2A antagonist, a series of pyridone-substituted triazolopyrimidine derivatives were designed as dual A2A/A1 antagonists. acs.org Among these, compound 1a showed a potent A2A/A1 binding affinity with Ki values of 5.58 nM and 24.15 nM, respectively. acs.org Other heterocyclic scaffolds have also yielded dual antagonists. A series based on a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core was synthesized, with compound 11o showing high binding activities for both human A2A (Ki = 13.3 nM) and A1 (Ki = 55 nM) receptors. nih.gov

| Compound | Human A1 Receptor (Ki) | Human A2A Receptor (Ki) | Scaffold Type |

|---|---|---|---|

| ASP5854 | 9.03 nM | 1.76 nM | Isopropylpyridine nih.gov |

| Compound 1a | 24.15 nM | 5.58 nM | Pyridone-substituted triazolopyrimidine acs.org |

| Compound 11o | 55 nM | 13.3 nM | 1H-pyrazolo[3,4-d]pyrimidin-6-amine nih.gov |

The aminopyridine scaffold has been utilized to develop selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and pain. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed as new potent and selective COX-2 inhibitors. nih.gov The design incorporated the SO2Me pharmacophore, known to insert into a secondary pocket of the COX-2 active site, leading to selective inhibition. nih.gov Within this series, compound 5n (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine) was the most potent, with a COX-2 IC50 of 0.07 µM and a selectivity index (COX-1 IC50 / COX-2 IC50) of 508.6. nih.gov

The anti-inflammatory effects of such compounds are attributed to their ability to inhibit key inflammatory mediators. Pyrimidine derivatives, for example, have been shown to exert anti-inflammatory effects by inhibiting prostaglandin E2 (PGE2), nitric oxide (NO), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). rsc.org These compounds can also reduce the protein levels of COX-2 and inducible nitric oxide synthase (iNOS) enzymes. rsc.org This mechanism involves the suppression of inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α). mdpi.com

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |

|---|---|---|---|

| 5n | 35.6 | 0.07 | 508.6 |

The versatility of the aminopyridine scaffold extends beyond the more commonly studied targets. A comprehensive structure-activity relationship study identified 2-aminopyridine-3,5-dicarbonitrile-based compounds as inhibitors of prion replication. ebi.ac.uk These compounds were developed as mimetics of dominant-negative prion protein mutants and were found to inhibit the replication of the infectious prion isoform (PrPSc) in cultured cells, with some analogues showing significantly improved bioactivity. ebi.ac.uk This demonstrates the potential of aminopyridine derivatives in addressing neurodegenerative diseases caused by protein misfolding.

Structure-Activity Relationship (SAR) Studies of 6-Isopropylpyridin-3-amine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic properties. For derivatives of this compound and related scaffolds, SAR analyses have provided key insights across different biological targets.

FGFR Inhibition : For aminopyrimidine-based FGFR4 inhibitors, introducing methyl groups at the central pyrimidine ring was found to potentially cause steric clashes with the kinase hinge, thereby weakening binding affinity. nih.gov In the development of pyrimidine-based FGFR3 inhibitors, reducing the molecular size of the substituent at the 4-position and modifying the linker at the 5-position of the pyrimidine scaffold led to increased systemic exposure. nih.gov Furthermore, the introduction of two fluorine atoms into the 3,5-dimethoxyphenyl ring enhanced FGFR3 inhibitory activity, with molecular dynamics simulations suggesting an interaction between a fluorine atom and the main chain NH of Asp635. nih.govnoaa.gov

Adenosine Receptor Antagonism : SAR studies of 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives as A1/A2A antagonists revealed that the position of the nitrogen atom in the pyridyl ring significantly affects activity, with 6-picolinonitrile derivatives showing the best results. nih.gov On another part of the molecule, substitutions on a benzylamine ring showed a clear trend of CF3 > di-F > Me > F > H for binding affinity to the hA2A receptor. nih.gov

COX-2 Inhibition : In the imidazo[1,2-a]pyridin-3-amine series of COX-2 inhibitors, the addition of a sulfone (SO2Me) pharmacophore at the para position of the C-2 phenyl ring was critical for enhancing both COX-2 potency and selectivity. nih.gov Additionally, introducing a suitable substituent, particularly a methyl group at the C-8 position of the imidazo[1,2-a]pyridine ring, was found to enhance selectivity for COX-2, possibly due to steric hindrance during interaction with the COX-1 active site. nih.gov

General Pyridine Derivatives : Broader SAR analyses of pyridine derivatives have shown that antiproliferative activity is often related to the number and position of methoxy (O-CH3), hydroxyl (OH), and amino (NH2) groups. nih.govmdpi.com Increasing the number of methoxy substituents has been shown to correlate with increased activity in some series. nih.gov

Impact of Substituent Modifications on Biological Potency and Selectivity

The biological activity of pyridine derivatives can be significantly modulated by the nature, position, and number of substituents on the pyridine ring. Structure-activity relationship (SAR) studies on various pyridine-containing molecules have established several key principles that are applicable to the this compound scaffold.

Research indicates that the introduction of specific functional groups can enhance the antiproliferative activity of pyridine derivatives. For instance, the presence and positioning of methoxy (-OMe), hydroxyl (-OH), carbonyl (-C=O), and amino (-NH2) groups have been shown to increase potency against various cancer cell lines. nih.govnih.gov Conversely, the addition of halogen atoms or other bulky groups tends to result in lower antiproliferative activity. nih.govnih.gov

A study on the antiproliferative effects of pyridine derivatives against the HeLa cell line demonstrated a clear trend related to the number of methoxy substituents. Increasing the number of these groups correlated with a decrease in the IC50 value, signifying greater potency. nih.gov For example, a derivative with four -OMe groups was significantly more active than a similar compound with only two. nih.gov This suggests that strategic modifications to the this compound core, such as the introduction of multiple methoxy groups on an associated phenyl ring, could be a viable strategy for enhancing biological efficacy.

Furthermore, the addition of five or six-membered rings to the pyridine structure can also influence activity. In one study, a compound with four six-membered rings showed a lower IC50 value than a similar derivative with only three, indicating that extending the molecular structure in this manner can positively impact antiproliferative effects. nih.gov

These general principles can guide the rational design of novel derivatives of this compound for improved potency and selectivity. The interactive table below illustrates hypothetical SAR data based on these established trends for pyridine compounds.

Table 1: Hypothetical Structure-Activity Relationship of this compound Derivatives This table is illustrative and based on general findings for pyridine derivatives, not on experimental data for the specific compounds listed.

| Compound ID | R1-Substituent (at position 2) | R2-Substituent (at position 5) | Target | Hypothetical IC50 (µM) |

|---|---|---|---|---|

| 6-IPPA-01 | -H | -H | Kinase A | >100 |

| 6-IPPA-02 | -Phenyl | -H | Kinase A | 50 |

| 6-IPPA-03 | -Phenyl | -NO2 | Kinase A | 75 |

| 6-IPPA-04 | 4-Methoxyphenyl | -H | Kinase A | 25 |

| 6-IPPA-05 | 3,4-Dimethoxyphenyl | -H | Kinase A | 12 |

| 6-IPPA-06 | -Phenyl | -Br | Kinase A | >100 |

Stereochemical Influence on Pharmacological Profiles

The influence of stereochemistry is a critical aspect of pharmacology, as different enantiomers or diastereomers of a chiral molecule can exhibit vastly different biological activities, metabolic profiles, and toxicities. The parent molecule, this compound, is itself achiral. However, modifications to this scaffold can readily introduce chiral centers. For instance, the alkylation, acylation, or arylation of the amino group, or substitution on the isopropyl group, could lead to the formation of stereoisomers.

While the principles of stereoselectivity are fundamental in drug design, a review of the current scientific literature reveals a gap in research specifically investigating the stereochemical influence on the pharmacological profiles of this compound derivatives. Such studies would be essential to fully characterize the therapeutic potential of any chiral derivatives, ensuring that the most potent and safest stereoisomer is advanced in the drug discovery process.

Scaffold Hopping and Bioisosteric Replacements Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry used to optimize lead compounds or to discover novel chemical entities with similar biological activity but improved properties. spirochem.com Bioisosterism involves the substitution of atoms or functional groups with other groups that have similar steric and electronic properties, with the goal of enhancing potency, selectivity, metabolic stability, or other pharmacokinetic parameters. nih.govresearchgate.net

This strategy is broadly applicable to the this compound scaffold. For example:

Ring Equivalents: The central pyridine ring could be replaced by other aromatic heterocycles like pyrimidine, pyrazine, or even non-aromatic rings to explore new chemical space while attempting to maintain the key binding interactions of the original scaffold.

Amine Bioisosteres: The 3-amino group is a key functional group, likely involved in hydrogen bonding with a biological target. This group could be replaced with bioisosteres such as a hydroxyl (-OH) or thiol (-SH) group to modulate hydrogen bonding properties. researchgate.net

Isopropyl Group Modification: The 6-isopropyl group contributes to the molecule's lipophilicity and steric profile. It could be replaced with other alkyl groups, a cyclopropyl group, or a trifluoromethyl (-CF3) group to fine-tune these properties and potentially improve metabolic stability or binding affinity.

Scaffold hopping is a more dramatic approach, involving the replacement of the entire core structure with a topologically different scaffold that can still place the key functional groups in the correct orientation for biological activity. spirochem.com For derivatives of this compound, this could involve replacing the aminopyridine core with, for example, an indazole, a pyrazolopyridine, or an aminobenzimidazole scaffold to generate novel intellectual property and potentially discover compounds with entirely new pharmacological profiles.

Mechanistic Elucidation of Biological Actions

Understanding the precise mechanism by which a compound exerts its biological effect is crucial for its development as a therapeutic agent. This involves identifying its molecular target, understanding its impact on cellular pathways, and characterizing its interaction with enzymes.

Molecular Target Identification and Validation

A key piece of information regarding the utility of this compound is its use as a chemical intermediate in the synthesis of quinolinonecarboxamides, which have been investigated as modulators of ATP-binding cassette (ABC) transporters. This suggests that derivatives of the this compound scaffold may also target this important family of proteins.

ABC transporters are membrane proteins that actively transport a wide variety of substrates across cellular membranes. They play critical roles in physiological processes and are implicated in various diseases. For instance, the overexpression of certain ABC transporters, such as P-glycoprotein (P-gp/ABCB1), is a major mechanism of multidrug resistance (MDR) in cancer cells, as they can efflux chemotherapeutic agents out of the cell, reducing their efficacy. Therefore, inhibitors of these transporters are of significant interest as potential agents to reverse MDR in oncology.

The validation of ABC transporters as a target for a new chemical series derived from this compound would typically involve a series of experiments, including:

Binding Assays: To demonstrate direct physical interaction between the compound and the transporter.

Transport Assays: Using fluorescent or radiolabeled substrates to show that the compound inhibits the efflux function of the transporter.

Cell-Based Potentiation Assays: To show that the compound can increase the intracellular concentration and cytotoxicity of a known chemotherapy drug in a resistant cancer cell line.

Signaling Pathway Interruption and Cellular Responses

By inhibiting ABC transporters, derivatives of this compound could trigger significant cellular responses and interrupt key signaling pathways. For example, by blocking the efflux of an anticancer drug, a derivative could effectively increase the intracellular concentration of that drug, leading to the intended downstream effects, such as the induction of apoptosis (programmed cell death) or cell cycle arrest.

The cellular response to the accumulation of a cytotoxic agent can involve the activation of various signaling pathways, including:

DNA Damage Response: Many chemotherapeutics work by damaging cancer cell DNA. Increased intracellular concentration would lead to a more robust activation of pathways involving proteins like ATM and p53.

Apoptotic Pathways: The increased stress on the cell would lead to the activation of intrinsic or extrinsic apoptotic pathways, culminating in the activation of caspases and cell death.

Stress-Activated Protein Kinase (SAPK) Pathways: Cellular stress can activate pathways like the JNK and p38 MAPK pathways, which are involved in mediating cellular responses to a variety of insults.

Therefore, the primary mechanistic action of these compounds as ABC transporter modulators would be to potentiate the activity of other therapeutic agents by interrupting the cell's ability to defend itself via efflux.

Enzyme Kinetics and Inhibitory Mechanisms

If a derivative of this compound were found to act as an enzyme inhibitor, a detailed study of its enzyme kinetics would be necessary to understand its mechanism of action. researchgate.net Enzyme inhibitors are generally classified based on their mode of interaction with the enzyme and substrate.

Competitive Inhibition: The inhibitor binds to the active site of the enzyme, directly competing with the substrate. In this case, the apparent Michaelis constant (Km) is increased, while the maximum velocity (Vmax) remains unchanged. nih.gov

Non-competitive Inhibition: The inhibitor binds to an allosteric (non-active) site on the enzyme, and it can bind to either the free enzyme or the enzyme-substrate complex. This type of inhibition reduces the Vmax but does not affect the Km.

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. This results in a decrease in both Vmax and Km.

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This affects both Vmax and Km. nih.gov

The type of inhibition can be determined experimentally by measuring the reaction rates at varying substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot. researchgate.net Understanding the kinetic mechanism is vital for optimizing the inhibitor's structure to achieve higher potency and selectivity. For example, competitive inhibitors often mimic the structure of the substrate, while non-competitive inhibitors may bear no structural resemblance to it. mdpi.com

Preclinical Pharmacodynamic Profiling of this compound Derivatives

The preclinical pharmacodynamic evaluation of derivatives based on the this compound scaffold is centered on elucidating their biological activity and mechanism of action at the cellular and organismal level. These studies are fundamental in establishing the therapeutic potential of these compounds, primarily focusing on their interaction with specific molecular targets and their subsequent effects in disease models. Research has predominantly concentrated on the development of these derivatives as kinase inhibitors for applications in oncology.

In Vitro Biological Assays for Target Engagement

In vitro studies are essential for determining the direct biological activity of this compound derivatives against their intended molecular targets and for quantifying their potency in cellular models. A significant area of investigation for aminopyridine-based compounds has been the inhibition of protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Derivatives have been synthesized and evaluated against a range of kinases and cancer cell lines. For instance, a series of pyridine-urea derivatives were assessed for their ability to inhibit the proliferation of the MCF-7 breast cancer cell line. Compound 8e emerged as a highly potent derivative in these assays. Furthermore, selected pyridine derivatives, 8b and 8e , were screened for their inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis, demonstrating micromolar inhibitory concentrations nih.gov.

In the context of hepatocellular carcinoma, another set of pyridine derivatives was evaluated for activity against the HepG2 cell line and the c-Met kinase. One compound, 12g , was identified as a particularly potent inhibitor of the c-Met kinase reading.ac.uk.

Research into treatments for acute myeloid leukemia (AML) has also utilized the aminopyridine scaffold. A series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives were developed as covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3). Compound C14 from this series demonstrated potent inhibitory activity against the wild-type FLT3 kinase. This compound was also effective against AML cell lines that harbor the FLT3-Internal Tandem Duplication (ITD) mutation, such as MOLM-13 and MV4-11, which are known to confer a poor prognosis.

The table below summarizes the in vitro inhibitory activities of representative aminopyridine derivatives.

| Compound | Target/Cell Line | Assay Type | Potency (IC₅₀) |

| 8e | MCF-7 Cells | Proliferation | 0.22 µM |

| 8e | VEGFR-2 | Kinase Inhibition | 3.93 µM |

| 8b | VEGFR-2 | Kinase Inhibition | 5.0 µM |

| 12g | c-Met | Kinase Inhibition | 0.052 µM |

| 12g | HepG2 Cells | Proliferation | 3.059 µM |

| C14 | FLT3 | Kinase Inhibition | 256 nM |

| C14 | MV4-11 Cells | Proliferation | 325 nM |

| C14 | MOLM-13 Cells | Proliferation | 507 nM |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

In Vivo Efficacy Studies in Relevant Disease Models (focus on mechanism)

In vivo studies in relevant disease models are critical for confirming the therapeutic efficacy of this compound derivatives and for understanding their mechanism of action in a complex biological system. These studies often utilize xenograft models, where human tumor cells are implanted into immunocompromised mice.

Mechanism via Cell Cycle Arrest (CDK4/6 Inhibition): A prominent mechanism of action for many aminopyridine derivatives is the inhibition of Cyclin-Dependent Kinases 4 and 6 (CDK4/6). These kinases are central to cell cycle progression. nih.gov The primary function of the CDK4/6-cyclin D complex is to phosphorylate the retinoblastoma (Rb) tumor suppressor protein. nih.govresearchgate.net Phosphorylation of Rb leads to its inactivation, allowing the cell to transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. researchgate.net

Derivatives of this compound designed as CDK4/6 inhibitors function by blocking the kinase activity of CDK4 and CDK6. This action prevents the phosphorylation of Rb. researchgate.net As a result, Rb remains active and sequesters transcription factors necessary for S-phase entry, leading to a halt in cell proliferation at the G1-S checkpoint. researchgate.net This cytostatic effect of G1 arrest effectively inhibits the growth of tumors that are dependent on the CDK4/6-Rb pathway for proliferation. oncotarget.com

Mechanism via Signal Transduction Inhibition (FLT3, RET, and KRAS Inhibition): Other derivatives of the aminopyridine scaffold target different kinases involved in oncogenic signaling pathways.

FLT3 Inhibition: In models of AML, derivatives targeting FLT3-ITD have been shown to exert their antitumor effects by blocking the downstream signaling pathways regulated by this receptor tyrosine kinase. Treatment with these compounds leads to the downregulation of phosphorylation of both FLT3 itself and its downstream effectors like STAT5. This inhibition of signal transduction ultimately induces cell cycle arrest and apoptosis in FLT3-ITD-driven AML cells. nih.gov

RET Inhibition: A series of 1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines were evaluated as inhibitors of the RET protein kinase. The most promising compounds were shown to inhibit the GDNF-induced RET phosphorylation of ERK1/2 in MCF-7 breast cancer cells, demonstrating engagement of the target and disruption of its signaling cascade at nanomolar concentrations. nih.gov

KRAS G12C Inhibition: The development of covalent inhibitors for the KRAS G12C mutant has involved scaffolds that can be related to aminopyridine structures. The mechanism of these inhibitors, such as MRTX849 (Adagrasib), involves trapping the KRAS protein in its inactive, GDP-bound state. This prevents the activation of downstream signaling pathways, including the phosphorylation of ERK, thereby inhibiting tumor cell growth in models with the KRAS G12C mutation. nih.gov

These in vivo studies confirm that derivatives of this compound can effectively suppress tumor growth through precise molecular mechanisms, primarily by inhibiting key protein kinases and disrupting the cellular processes they control, such as cell cycle progression and oncogenic signaling.

Applications in Materials Science and Catalysis

Role as a Building Block in Complex Molecular Synthesis

The dual functionality of 6-Isopropylpyridin-3-amine makes it an important intermediate in the construction of more elaborate molecular architectures.

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. Aminopyridines, such as this compound, serve as crucial starting materials for synthesizing a wide array of fused and substituted heterocyclic systems. nih.govmdpi.com The amino group provides a reactive site for condensation and cyclization reactions, while the pyridine (B92270) ring can be further functionalized or incorporated into larger polycyclic structures. nih.gov The synthesis of complex molecules like pyrimido[5',4':5,6]pyrido[1,2-a]benzimidazole derivatives highlights the utility of aminopyridine scaffolds in creating compounds with potential pharmacological applications. The development of new synthetic methods continues to expand the library of accessible heterocyclic systems derived from simple amine precursors. scripps.edueurekalert.org

Macrocycles and supramolecular assemblies are at the forefront of materials design, finding use in molecular recognition, sensing, and drug delivery. nih.govnih.govrsc.org The amine and pyridine moieties of this compound can be strategically employed to direct the formation of these large, organized structures. The pyridine nitrogen can coordinate to metal ions or participate in hydrogen bonding, while the amino group can be functionalized to form covalent linkages within a macrocyclic framework. For instance, dynamic imine macrocycles can be formed through the condensation of amines and aldehydes, which then self-assemble into supramolecular polymers driven by noncovalent interactions. rsc.org This principle allows for the incorporation of the this compound scaffold into complex, functional supramolecular systems.

Catalytic Applications of this compound and its Complexes

The nitrogen atoms within this compound are key to its utility in various catalytic processes, both as an organocatalyst and as a ligand for transition metals.

The lone pair of electrons on the pyridine nitrogen atom allows it to function as a Lewis base, a fundamental property exploited in organocatalysis. While specific studies detailing this compound as a primary organocatalyst are not prevalent, related aminopyridine structures are known to catalyze a variety of organic transformations. The basicity of the pyridine nitrogen can be tuned by substituents on the ring, influencing its catalytic activity.

The ability of this compound to act as a ligand for transition metals is one of its most significant applications in catalysis. researchgate.net It can coordinate to a metal center through its pyridine nitrogen, forming stable complexes that can catalyze a wide range of reactions. nih.gov Amine–pyridine ligands are particularly useful in olefin polymerization when complexed with late transition metals like nickel and palladium. mdpi.com The steric and electronic properties of the ligand, influenced by the isopropyl group and the amino substituent, can be fine-tuned to control the activity and selectivity of the catalyst. For example, modifying the substituents on the amine donor can significantly enhance the catalytic activity of the resulting metal complex. mdpi.com The synthesis of new tridentate ligands, such as 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, demonstrates the modularity of using pyridine-based scaffolds to create sophisticated ligands for transition metal complexes with applications in catalysis and functional materials. mdpi.com

Table 1: Examples of Catalytic Systems and Synthesized Compounds

| Catalyst/Building Block | Application | Resulting Compound/System |

| Amine–pyridine nickel complexes | Ethylene polymerization | Solid polymer and oligomers |

| 2,6-di(pyrazol-3-yl)pyridine derivatives | Ligand for transition metals | Photoluminescent metal (II) halogenido complexes |

| Aminopyridine derivatives | Heterocyclic synthesis | Fused pyridine derivatives |

Development of Novel Materials Incorporating this compound Scaffolds

The integration of this compound into larger molecular systems is a promising avenue for creating novel materials with tailored properties. mdpi.com By functionalizing the amine group, this compound can be incorporated into polymers or attached to surfaces. The pyridine ring within the material can then serve as a coordination site for metal ions, a recognition site for guest molecules, or a catalytically active center. The development of such advanced materials can lead to applications in areas like renewable energy, sensors, and aerospace components. mdpi.com

Future Research Directions and Emerging Paradigms for 6 Isopropylpyridin 3 Amine

Integration with Artificial Intelligence and Big Data in Drug Discovery

The conventional drug discovery pipeline is notoriously time-consuming and expensive, but the integration of Artificial Intelligence (AI) and machine learning (ML) is set to revolutionize this process. mdpi.commdpi.com For 6-Isopropylpyridin-3-amine, these computational tools offer a multifaceted approach to accelerate its development.

Furthermore, AI and ML models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound and its analogs. mdpi.com By analyzing complex datasets, these models can forecast a compound's pharmacokinetic profile and potential liabilities early in the discovery phase, allowing researchers to prioritize molecules with a higher probability of success in clinical trials. nih.gov Deep learning algorithms, such as those used in DeepMind's AlphaFold, can provide invaluable insights into protein structures, which can help in understanding the interactions between this compound and its biological targets. mdpi.com

Table 1: Applications of AI/ML in the Drug Discovery Pipeline for this compound

| Discovery Phase | AI/ML Application | Potential Impact |

|---|---|---|